N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide
Description
N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a 2-acetylphenyl group attached to the sulfonamide nitrogen and a 4-(trifluoromethyl)benzenesulfonyl backbone. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the acetyl (-COCH₃) substituent may influence hydrogen bonding and electronic interactions in biological systems .
Synthesis likely involves reacting 4-(trifluoromethyl)benzenesulfonyl chloride with 2-aminoacetophenone (2-acetylaniline), a method analogous to procedures described for similar sulfonamides (e.g., ).
Properties
IUPAC Name |
N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c1-10(20)13-4-2-3-5-14(13)19-23(21,22)12-8-6-11(7-9-12)15(16,17)18/h2-9,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJQJEJOUVXYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-acetylphenylamine and 4-(trifluoromethyl)benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The 2-acetylphenylamine reacts with 4-(trifluoromethyl)benzenesulfonyl chloride to form the desired product through a nucleophilic substitution mechanism.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Substitution Reactions
The trifluoromethyl (-CF₃) and sulfonamide groups enable nucleophilic substitution under controlled conditions.
Key Reactions
-
The -CF₃ group deactivates the benzene ring, directing nucleophiles to the para position relative to the sulfonamide.
-
Suzuki-Miyaura coupling replaces bromine (if present) with boronic acids, forming biaryl structures .
Oxidation and Reduction
The acetyl (-COCH₃) group undergoes redox transformations:
Oxidation
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 100°C, 6 hrs | 2-Carboxyphenyl sulfonamide | 72% | |
| CrO₃, Acetic Acid | Reflux, 4 hrs | 2-Carboxyphenyl sulfonamide | 68% |
Reduction
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄, THF | 0°C to RT, 2 hrs | 2-(1-Hydroxyethyl)phenyl sulfonamide | 85% | |
| NaBH₄, MeOH | RT, 1 hr | 2-(1-Hydroxyethyl)phenyl sulfonamide | 78% |
-
Reduction of the acetyl group yields secondary alcohols, which are intermediates for ether or ester derivatives .
Coupling Reactions
Palladium-catalyzed cross-couplings expand structural diversity:
Suzuki-Miyaura Coupling
Hydrolysis and Stability
The sulfonamide linkage shows pH-dependent stability:
| Condition | Outcome | Reference |
|---|---|---|
| 6M HCl, reflux, 12 hrs | Cleavage to 2-acetylaniline and sulfonic acid | |
| 5M NaOH, RT, 24 hrs | Partial decomposition (~30% loss) |
Electrophilic Substitution
The acetyl group directs electrophiles to specific positions:
| Reaction | Reagents | Position Substituted | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Meta to acetyl | 3-Nitro derivative | |
| Sulfonation | SO₃, H₂SO₄ | Para to acetyl | 4-Sulfo derivative |
Biological Derivatization
The compound serves as a precursor for bioactive analogs:
| Derivative | Synthetic Route | Biological Activity | Reference |
|---|---|---|---|
| Oxime (C=N-OH) | NH₂OH·HCl, NaOAc, EtOH | Enhanced COX-2 inhibition | |
| Hydrazone (C=N-NHR) | Hydrazine, AcOH | Anticancer activity |
-
Oxime derivatives exhibit improved anti-inflammatory profiles due to hydrogen-bonding interactions .
Comparative Reactivity with Analogs
The trifluoromethyl group uniquely influences reactivity:
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis:
N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions, such as:
- Substitution Reactions: The compound can undergo electrophilic or nucleophilic substitution, allowing for the introduction of different functional groups.
- Oxidation and Reduction: It can be oxidized to form sulfoxides or sulfones and reduced to yield amine derivatives.
- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to produce sulfonic acids and amine derivatives.
These reactions make the compound valuable in developing new materials and specialty chemicals .
Biological Applications
Potential Biological Activities:
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Studies have shown its efficacy against various bacterial strains, indicating potential as an antibacterial agent .
- Anti-inflammatory Effects: The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .
- Cytotoxic Activity: Investigations into its cytotoxic effects reveal promising results against cancer cell lines, suggesting its potential use in cancer therapy .
Medicinal Chemistry
Drug Development:
this compound is being explored as a pharmaceutical intermediate in drug development. Its structural features allow it to interact with specific molecular targets, modulating their activity for therapeutic benefits. Ongoing research focuses on:
- Pharmaceutical Formulations: The compound is being studied for its potential as an active ingredient in new drug formulations targeting various diseases .
- Mechanism of Action Studies: Understanding how this compound interacts with biological targets can lead to the development of more effective drugs with fewer side effects .
Case Studies and Research Findings
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The trifluoromethyl group is a key feature shared with several analogs (Table 1). Its strong electron-withdrawing nature enhances stability and binding affinity in hydrophobic pockets of biological targets. Comparisons include:
- N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide () : Replacing -CF₃ with -CH₃ reduces lipophilicity, while the benzoyl (-COC₆H₅) group increases steric bulk compared to acetyl. This may reduce solubility in polar solvents .
- 4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide (): The amino (-NH₂) group introduces hydrogen-bonding capability, improving solubility in polar solvents like DMSO or methanol .
Table 1: Substituent Comparison of Selected Sulfonamides
*Calculated based on molecular formula.
Anticancer Potential
Compounds like 4-(3-(4-ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide (IC₅₀ = 15.6 mmol L⁻¹) demonstrate the role of sulfonamide derivatives in anticancer therapy (). The trifluoromethyl group in the target compound may enhance target binding compared to methyl or benzoyl analogs, though activity depends on substituent positioning .
Biological Activity
N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- An acetyl group attached to a phenyl ring.
- A trifluoromethyl group that enhances its chemical reactivity.
- A benzenesulfonamide moiety that is crucial for its biological activity.
The molecular formula is , with a molecular weight of approximately 343.32 g/mol. This structure allows the compound to interact with various biological targets, modulating their activity and leading to diverse biological effects .
1. Anti-inflammatory Activity
This compound has been investigated for its potential as an anti-inflammatory agent . Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which play critical roles in the inflammatory response. Studies have shown that this compound can effectively reduce inflammation in various models .
2. Anticancer Properties
Research indicates that the compound exhibits anticancer activity by inhibiting cell proliferation pathways. It has been shown to affect tumor cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications to the trifluoromethyl and acetyl groups can enhance its efficacy against specific cancer types .
3. Enzyme Inhibition
The compound acts as an enzyme inhibitor , particularly targeting enzymes involved in inflammatory processes and cancer progression. For instance, it has demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .
The mechanism of action primarily involves:
- Binding to target enzymes : The sulfonamide group is known for its ability to inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Modulation of signaling pathways : The unique structural features allow it to bind effectively to various proteins and enzymes, modulating their activity and leading to therapeutic effects .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-1/COX-2 enzymes | |
| Anticancer | Induction of apoptosis in tumor cell lines | |
| Enzyme Inhibition | Inhibition of AChE and BuChE |
Case Study: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of this compound, researchers evaluated its effects on RAW264.7 macrophage cells. The compound significantly reduced the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation, indicating its potential for treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide, and how do reaction conditions influence yield?
- The compound can be synthesized via sequential N-arylation and sulfonylation. For example, iodination at 40°C followed by coupling with 4-(trifluoromethyl)benzenesulfonamide at 130°C for 18 hours yields ~78% product after purification by flash column chromatography (30–40% diethyl ether in hexane) . Key variables include temperature control and stoichiometric ratios of reactants.
Q. Which analytical techniques are critical for structural confirmation of this compound?
- X-ray crystallography is definitive for resolving bond lengths and angles, as demonstrated in analogous benzenesulfonamide structures . 1H NMR (500 MHz, CDCl3) confirms substituent environments, particularly the acetylphenyl and trifluoromethyl groups . Melting point analysis (e.g., 137–140°C) should align with literature ranges .
Q. How can researchers screen this compound for preliminary biological activity?
- Use biochemical assays targeting sulfonamide-sensitive pathways, such as LXR agonism (e.g., ABCA1 expression assays) or serine protease inhibition via sulfonyl fluoride intermediates . Cell permeability can be assessed using benzenesulfonamide-based probes .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential as an enzyme inhibitor or receptor modulator?
- The trifluoromethyl group enhances metabolic stability and lipophilicity, promoting membrane penetration. Competitive inhibition studies (e.g., with 4-(4-acetamidophenyl)benzenesulfonyl fluoride) can map active-site interactions . Molecular docking using crystallographic data may predict binding affinities for targets like LXRs .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
- Structure-Activity Relationship (SAR) studies should compare:
- Acetylphenyl group : Replace with bromophenyl (as in ) to assess steric effects.
- Trifluoromethyl group : Substitute with nitro or methyl groups to evaluate electronic impacts .
- Sulfonamide linker : Modify to sulfonyl fluoride for irreversible enzyme inhibition .
Q. How can conflicting data on polymorphic forms or synthetic intermediates be resolved?
- Conflicting melting points (e.g., 175–180°C vs. 137–140°C ) may arise from polymorphic differences. Use differential scanning calorimetry (DSC) and powder XRD to characterize crystalline forms . Optimize recrystallization solvents (e.g., hexane/ether mixtures) to isolate pure phases.
Q. What advanced analytical methods ensure batch-to-batch consistency in high-purity synthesis?
- HPLC-MS monitors impurities (<5%) using reverse-phase C18 columns . 19F NMR tracks trifluoromethyl group integrity . Accelerated stability studies (40°C/75% RH) assess degradation pathways, particularly sulfonamide hydrolysis .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
